molecular formula C6H3BrCl3NO B1223822 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone CAS No. 72652-32-5

1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone

Cat. No. B1223822
CAS RN: 72652-32-5
M. Wt: 291.4 g/mol
InChI Key: CQLTVLIUJXOOGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone involves bromination reactions, where copper(II) bromide and N-bromosuccinimide are used in the bromination of pyrrole derivatives. This process results in regiospecific formation and substitution on the pyrrole ring, indicating the compound's potential for further functionalization and application in various chemical syntheses (Massa, Santo, & Artico, 1990).

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone, such as enaminones, features bifurcated intra- and intermolecular hydrogen bonding. This structural characteristic influences the compound's physical properties and reactivity, facilitating the formation of complex crystal structures through weak interactions (Balderson, Fernandes, Michael, & Perry, 2007).

Chemical Reactions and Properties

The chemical reactivity of 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone derivatives is highlighted in studies focusing on their bromination and cyclization reactions. These reactions are essential for synthesizing complex molecules and understanding the compound's behavior under different chemical conditions (Jourdan, Rochais, Legay, Sopkova-de Oliveira Santos, & Dallemagne, 2013).

Physical Properties Analysis

The synthesis and study of polymers containing pyrrolopyrrole units, closely related to the compound , demonstrate unique physical properties, such as solubility in organic solvents and strong fluorescence. These properties are crucial for the compound's application in materials science and engineering (Zhang & Tieke, 2008).

Chemical Properties Analysis

The electrochemical properties of new pyrrole monomers, which share a structural motif with 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone, have been explored for their potential electrochromic applications. The study of these properties is essential for developing new materials with specific electronic and optical characteristics (Ak, Ak, & Toppare, 2006).

Scientific Research Applications

Application 1: Antibacterial and Antitubercular Activity

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for antibacterial activity . Some of these compounds underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .
  • Methods of Application or Experimental Procedures : The new heterocycles underwent thorough characterization and evaluation for antibacterial activity . Some of them underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .
  • Results or Outcomes : The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties . A molecular docking investigation was conducted to determine the potential mode of action of the synthesized compounds . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

Application 2: Pharmaceutical Intermediate

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : “1-[(4-bromo-1H-pyrrol-2-yl)carbonyl]piperidine” is a compound that is structurally similar to “1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone”. It is used as a pharmaceutical intermediate .
  • Methods of Application or Experimental Procedures : This compound is typically used in the synthesis of other more complex molecules in the pharmaceutical industry .
  • Results or Outcomes : The specific outcomes depend on the final product being synthesized .

Application 3: Synthesis of (4-Bromo-1H-pyrrol-2-yl)(phenyl)methanone

  • Scientific Field : Organic Chemistry
  • Summary of the Application : “(4-Bromo-1H-pyrrol-2-yl)(phenyl)methanone” is another compound that is structurally similar to “1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone”. It can be synthesized from other starting materials .
  • Methods of Application or Experimental Procedures : The specific synthesis procedures would depend on the starting materials and the desired final product .

Application 4: Pharmaceutical Intermediate

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : “1-[(4-bromo-1H-pyrrol-2-yl)carbonyl]piperidine” is a compound that is structurally similar to “1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone”. It is used as a pharmaceutical intermediate .
  • Methods of Application or Experimental Procedures : This compound is typically used in the synthesis of other more complex molecules in the pharmaceutical industry .
  • Results or Outcomes : The specific outcomes depend on the final product being synthesized .

Application 5: Synthesis of (4-Bromo-1H-pyrrol-2-yl)(phenyl)methanone

  • Scientific Field : Organic Chemistry
  • Summary of the Application : “(4-Bromo-1H-pyrrol-2-yl)(phenyl)methanone” is another compound that is structurally similar to “1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone”. It can be synthesized from other starting materials .
  • Methods of Application or Experimental Procedures : The specific synthesis procedures would depend on the starting materials and the desired final product .

Application 6: Synthesis of 1-[(4-bromo-1H-pyrrol-2-yl)carbonyl]piperazine

  • Scientific Field : Organic Chemistry
  • Summary of the Application : “1-[(4-bromo-1H-pyrrol-2-yl)carbonyl]piperazine” is another compound that is structurally similar to “1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone”. It can be synthesized from other starting materials .
  • Methods of Application or Experimental Procedures : The specific synthesis procedures would depend on the starting materials and the desired final product .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.


Future Directions

This involves a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas that need further investigation.


Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound, you would need to consult the scientific literature or databases like PubChem, ChemSpider, or others. If you have access to a university library, they often have subscriptions to scientific journals and databases that you can use. If you’re working in a lab, your lab supervisor or colleagues may also be able to help you find information. If you’re a student, your professors or school library may be able to help you as well.


properties

IUPAC Name

1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl3NO/c7-3-1-4(11-2-3)5(12)6(8,9)10/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLTVLIUJXOOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1Br)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383981
Record name 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone

CAS RN

72652-32-5
Record name 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-trichloroacetyl pyrrole 6 (5.00 g, 23.3 mmol) was dissolved in anhydrous chloroform (20 mL). The solution was cooled to −10° C. before the drop-wise addition of bromine (1.20 mL, 23.3 mmol) to the flask. Once addition was complete the reaction was allowed to warm to room temperature on its own accord while stirring for an additional 30 minutes. The reaction was poured into water (40 mL) and extracted with chloroform (3×20 mL). The combined organic layers were washed with sat. NaHCO3 (2×30 mL), brine (1×20 mL), dried over anhydrous sodium sulfate, filtered, and evaporated to dryness. Purification of the residue by column chromatography (Hexanes/Diethyl Ether 95:5) yielded the title compound 7 (6.37 g, 93%) as an off-white solid: 1H NMR (300 MHz, DMSO-d6) δ 12.86 (s, 1H), 7.54 (s, 1H), 7.32 (s, 1H); 13C NMR (100 MHz, DMSO-d6) δ 171.67, 129.06, 122.01, 121.54, 97.60, 94.56; HRMS (FAB) calcd for C6H3BrCl3NO (M+) 288.8464, found 288.8479.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Yield
93%

Synthesis routes and methods II

Procedure details

To a 100 mL 3-neck round bottom equipped with a dropping funnel was added trichloroacetyl pyrrole (50 g, 236.4 mmol) and CCl4 (1.0 L). After trichloroacetyl pyrrole was dissolved, the reaction was cooled to 0° C. and iodine (0.176 g) was added to the reaction. At this time, a solution of bromine (12 mL) in CCl4 (100 mL) was added dropwise very slowly to the reaction through a dropping funnel over 20 minutes and the resulting mixture was stirred at 0° C. for additional 20 minutes. The resulting mixture was transferred into a separatory funnel and washed with 10% Na2S2O3 solution, saturated NaHCO3 solution and brine (2×). The organic layer was dried and concentrated to give 50 g (60%) of the title compound as a white solid. LCMS (condition A): m/z=287.8, 289.8, 290.8 −ve. H1 NMR (400 MHz, CDCl3) δ ppm: 12.8 (1H, br.s), 7.56 (1H, m), 7.33 (1H, m).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.176 g
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
60%

Synthesis routes and methods III

Procedure details

A solution of 2-trichloracetyl pyrrole (10.6 g, 50 mmoL) in CHCl3 (10 mL) was cooled to 0° C. and to this solution bromine (8.53 g, 53.5 mmoL) was added in a dropwise fashion. The reaction mixture was stirred for 10 minutes at 0° C. then 30 minutes at room temperature. The solution was diluted with H2O and extracted with CHCl3, washed with saturated NaHCO3 solution, dried over anhydrous Na2SO4 then concentrated in vacuo. The crude product was recrystallized from hexane and the product was obtained as white crystalline solid (8.0 g). HPLC Rt 5.66 min and MS 287.9 as M−1 peak.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
8.53 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
Reactant of Route 2
Reactant of Route 2
1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
Reactant of Route 3
Reactant of Route 3
1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
Reactant of Route 4
Reactant of Route 4
1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
Reactant of Route 5
1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
Reactant of Route 6
Reactant of Route 6
1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone

Citations

For This Compound
7
Citations
JJ Richards, TE Ballard, RW Huigens III… - …, 2008 - Wiley Online Library
A 50‐compound library based on the marine natural product oroidin was synthesized and assayed for anti‐biofilm activity against PAO1 and PA14, two strains of the medically relevant γ…
T Tomasic, S Katsamakas, Z Hodnik… - Journal of medicinal …, 2015 - ACS Publications
Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA during replication and validated antibacterial drug targets. Starting from a …
Number of citations: 121 pubs.acs.org
Ž Hodnik, T Tomašić, LP Mašič, F Chan… - European Journal of …, 2013 - Elsevier
Clathrodin, alkaloid isolated from Agelas sponges, was reported in 1995 as a voltage-gated sodium channel modulator. Here we describe the design and synthesis of conformationally …
Number of citations: 13 www.sciencedirect.com
JJ Richards - 2009 - search.proquest.com
Bacterial biofilms are a surface attached community of microorganisms that are protected by an extracellular matrix of biomolecules. Within a biofilm state, bacteria are more resistant to …
Number of citations: 2 search.proquest.com
IM Lagoja - Chemistry & Biodiversity, 2005 - Wiley Online Library
This review describes the various manifestations of the pyrimidine system (alkylated, glycosylated, benzo‐annelated.). These comprise pyrimidine nucleosides as well as alkaloids and …
Number of citations: 591 onlinelibrary.wiley.com
M van Rensburg, BR Copp… - European Journal of …, 2018 - Wiley Online Library
Synthesis of both enantiomers of mukanadin F was achieved by using a seven step synthesis. Comparison of the optical rotation data of synthetic samples to that reported for the …
MA Fitzgerald, O Soltani, C Wei, D Skliar… - The Journal of …, 2015 - ACS Publications
BMS-911543 is a complex pyrrolopyridine investigated as a potential treatment for myeloproliferative disorders. The development of a short and efficient synthesis of this molecule is …
Number of citations: 33 pubs.acs.org

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